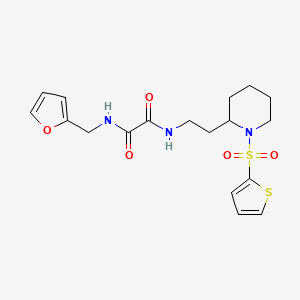

N1-(furan-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S2/c22-17(18(23)20-13-15-6-3-11-26-15)19-9-8-14-5-1-2-10-21(14)28(24,25)16-7-4-12-27-16/h3-4,6-7,11-12,14H,1-2,5,8-10,13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIGZXUIBHKPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.5 g/mol. The compound features a furan ring, a thiophene moiety, and an oxalamide functional group, which contribute to its pharmacological profile.

Research indicates that compounds with similar structures may act as modulators of ion channels, particularly TRPM8 (transient receptor potential melastatin 8), which plays a critical role in sensory perception and pain pathways. The unique combination of furan and thiophene rings may enhance the compound's interaction with biological targets, potentially offering anti-inflammatory or analgesic effects.

In Vitro Studies

In vitro studies have evaluated the inhibitory effects of related compounds on various enzymes. For instance, derivatives of furan have shown significant activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis. One such derivative demonstrated an IC50 value of 0.0433 µM for monophenolase activity, indicating potent inhibitory action compared to standard inhibitors like kojic acid .

Case Study 1: Tyrosinase Inhibition

A series of studies focused on the tyrosinase inhibitory activity of furan derivatives revealed that structural modifications significantly impact their efficacy. The introduction of specific functional groups on the β-phenyl ring enhanced inhibitory activity, suggesting a structure-activity relationship critical for drug design .

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound 8 | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

Case Study 2: TRPM8 Modulation

Preliminary investigations into the effects of this compound on TRPM8 channels suggest potential applications in pain management. This compound's ability to influence ion channel activity may provide insights into new therapeutic strategies for treating pain-related disorders.

Q & A

Q. What are the recommended synthetic routes for N1-(furan-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Q. Intermediate Preparation :

- Thiophen-2-ylsulfonyl-piperidine is synthesized via sulfonylation of piperidine using thiophene-2-sulfonyl chloride under inert conditions (e.g., N₂ atmosphere) .

- Furan-2-ylmethylamine is prepared by reductive amination of furfural using NaBH₃CN .

Q. Oxalamide Coupling :

- React intermediates with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by slow warming to room temperature .

Q. Purification :

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations: Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral ambiguities resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The thiophene sulfonyl group shows deshielded protons at δ 7.2–7.8 ppm, while furan protons appear at δ 6.3–6.5 ppm .

- IR Spectroscopy : Confirm oxalamide C=O stretches at ~1680–1700 cm⁻¹ and sulfonyl S=O at ~1150–1200 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Ambiguity Resolution: Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro Screening :

Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .

Antimicrobial Activity : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

- Data Interpretation : Compare results with structurally similar oxalamides (e.g., pyridinyl analogs) to identify activity trends .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis, and what scalability challenges arise?

- Methodological Answer :

- Optimization Strategies :

Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Solvent Engineering : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Scalability Challenges :

- Exothermic reactions require jacketed reactors with precise temperature control (<±2°C) .

- Continuous flow systems may reduce purification steps but demand solvent compatibility studies .

Q. How do structural modifications (e.g., replacing furan with thiophene) impact biological activity?

- Methodological Answer :

- SAR Study Design :

Synthetic Derivatives : Prepare analogs (e.g., N1-(thiophen-2-ylmethyl) variant) using parallel synthesis .

Activity Profiling : Compare IC₅₀ values in kinase assays and logP values (HPLC logD measurements) .

- Findings :

- Furan’s oxygen atom enhances hydrogen bonding with kinase ATP pockets, while thiophene’s sulfur may improve membrane permeability .

Q. What computational approaches validate target binding, and how can conflicting docking results be reconciled?

- Methodological Answer :

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 4HJO) to predict binding poses .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Conflict Resolution :

- Discrepancies between docking scores and experimental IC₅₀ may arise from solvation effects. Apply MM-PBSA/GBSA free energy calculations .

Q. How do contradictory results in cytotoxicity assays across cell lines arise, and what controls are essential?

- Methodological Answer :

- Potential Causes :

Metabolic Variability : Differences in CYP450 expression (e.g., HepG2 vs. MCF-7) affect prodrug activation .

Assay Interference : Thiophene sulfonyl groups may quench fluorescence in resazurin assays; validate with ATP-based assays .

- Controls :

- Include reference compounds (e.g., doxorubicin) and vehicle-only wells. Normalize data to cell count via Hoechst staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.